molecular formula C9H14N2O B8601009 2-Methyl-N-(1-methylpyrrol-3-yl)propanamide CAS No. 62187-85-3

2-Methyl-N-(1-methylpyrrol-3-yl)propanamide

Cat. No. B8601009
M. Wt: 166.22 g/mol
InChI Key: AXJLYRZGMBRCLW-UHFFFAOYSA-N
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Patent
US04088773

Procedure details

2-Methyl-N-(1-methylpyrrol-3-yl)propanamide (2.50 g, 0.015 mol) in dry dimethylformamide (10 ml) was cooled to below 0° C. and stirred under nitrogen during the addition of 50% sodium hydride/oil (0.73 g, 0.0152 mol). After the addition, the mixture was stirred at 0° C. for 30 minutes and then brought to 15° C. when iodomethane (4.30 g, 0.0302 mol) was added. The mixture was stirred at room temperature overnight and then poured into water (200 ml) and the mixture extracted with ether (4 × 50 ml). The combined extracts were washed with water (3 × 50 ml) and dried over magnesium sulphate. The solvent was removed in vacuo to leave a solid which separated from pentane at -10° C as white flakes (2.11 g, 78%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:12])[C:3]([NH:5][C:6]1[CH:10]=[CH:9][N:8]([CH3:11])[CH:7]=1)=[O:4].[H-].[Na+].I[CH3:16].O>CN(C)C=O>[CH3:16][N:5]([C:6]1[CH:10]=[CH:9][N:8]([CH3:11])[CH:7]=1)[C:3](=[O:4])[CH:2]([CH3:12])[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
CC(C(=O)NC1=CN(C=C1)C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.73 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
4.3 g
Type
reactant
Smiles
IC
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
brought to 15° C.
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ether (4 × 50 ml)
WASH
Type
WASH
Details
The combined extracts were washed with water (3 × 50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a solid which
CUSTOM
Type
CUSTOM
Details
separated from pentane at -10° C as white flakes (2.11 g, 78%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CN(C(C(C)C)=O)C1=CN(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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